Pomalidomide-PEG2-Tos

Catalog No.
S12383058
CAS No.
M.F
C24H25N3O8S
M. Wt
515.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-Tos

Product Name

Pomalidomide-PEG2-Tos

IUPAC Name

2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C24H25N3O8S

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29)

InChI Key

PDJTUNUXHWLYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Pomalidomide-PEG2-Tos is a conjugate derived from the immunomodulatory drug pomalidomide, which is primarily used in the treatment of multiple myeloma. The compound incorporates polyethylene glycol (PEG) and a tosyl group, enhancing its solubility and stability while potentially improving its pharmacokinetic properties. Pomalidomide itself is known for its ability to modulate the immune system and inhibit tumor growth by promoting the degradation of specific proteins involved in cancer progression.

The molecular formula for pomalidomide-PEG2-Tos is C20H23N3O8C_{20}H_{23}N_{3}O_{8} with a molecular weight of approximately 433.41 g/mol. This compound is characterized by the presence of a dioxopiperidine moiety and an isoindolinone structure, which are critical for its biological activity.

, including:

  • Coupling Reactions: The initial step often includes the coupling of pomalidomide with a PEG derivative, facilitated by activating agents such as carbodiimides.
  • Tosylation: The introduction of the tosyl group can be achieved through electrophilic substitution reactions, where tosyl chloride reacts with the hydroxyl or amine groups present in the PEG or pomalidomide structure.
  • Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from unreacted materials and by-products.

Pomalidomide-PEG2-Tos exhibits significant biological activity, primarily attributed to its parent compound, pomalidomide. It functions as an immunomodulator and has shown efficacy in:

  • Inhibition of Tumor Growth: Pomalidomide modulates immune responses that can lead to tumor cell apoptosis.
  • Protein Degradation: The compound acts as a ligand for cereblon, an E3 ubiquitin ligase, facilitating the targeted degradation of specific oncoproteins.
  • Anti-inflammatory Effects: It also demonstrates anti-inflammatory properties, making it useful in various therapeutic contexts beyond oncology.

The synthesis of pomalidomide-PEG2-Tos can be achieved through several methodologies:

  • Solid-Phase Synthesis: This method allows for the stepwise assembly of the compound on a solid support, which can simplify purification steps.
  • Solution Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution, allowing for greater flexibility in reaction conditions.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions can provide a robust way to introduce functional groups into the PEG chain or attach it to pomalidomide.

Pomalidomide-PEG2-Tos has several applications in research and therapeutic contexts:

  • Cancer Therapy: It is primarily investigated for its potential to treat multiple myeloma and other malignancies.
  • Drug Development: The compound serves as a valuable tool in drug formulation studies due to its improved solubility and bioavailability.
  • Bioconjugation Studies: Its structure allows it to be used in various bioconjugation applications, including targeted drug delivery systems.

Studies have shown that pomalidomide interacts with various biological targets:

  • Cytochrome P450 Enzymes: Pomalidomide is metabolized by specific cytochrome P450 enzymes, which can influence its pharmacokinetics and potential drug-drug interactions.
  • Transporter Proteins: Research indicates that pomalidomide may act as a substrate for certain transporter proteins, impacting its absorption and distribution within the body.

In vitro studies have demonstrated that pomalidomide does not significantly inhibit major transporter proteins like P-glycoprotein or OATP1B1, suggesting a low potential for clinically relevant drug-drug interactions.

Pomalidomide-PEG2-Tos shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
ThalidomideSimilar core structure with immunomodulatory effectsFirst generation immunomodulatory drug
LenalidomideStructural analog with enhanced potencyMore potent than thalidomide
PomalidomideParent compound; less soluble than PEG derivativesDirectly used in clinical settings
Pomalidomide-PEG4-NH2Longer PEG chain; improved solubilityPotentially better pharmacokinetic profile

Pomalidomide-PEG2-Tos is unique due to its specific combination of PEGylation and tosylation, which enhances both solubility and stability compared to other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

515.13623594 g/mol

Monoisotopic Mass

515.13623594 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-09

Explore Compound Types